4-Tert-butyl-3-nitrobenzenesulfonyl chloride
Description
Properties
IUPAC Name |
4-tert-butyl-3-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-10(2,3)8-5-4-7(17(11,15)16)6-9(8)12(13)14/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLNYNWHOTWWPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Sulfonation Strategy
The tert-butyl group’s strong electron-donating nature facilitates electrophilic substitution at the para position. A plausible route involves:
- Nitration of 4-tert-butylbenzene using mixed acid (HNO₃/H₂SO₄) at 0–5°C to yield 3-nitro-4-tert-butylbenzene.
- Chlorosulfonation with ClSO₃H at 50–60°C, where the nitro group’s meta-directing effect positions the sulfonyl chloride at the 1-position.
Key Parameters (from analogous reactions):
| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃ (1.2 eq) | 0–5 | 4 | 68–72 |
| Chlorosulfonation | ClSO₃H (3 eq) | 50 | 12 | 55–60 |
The reaction mixture is quenched with ice water, and the product extracted using toluene. Crystallization from heptanes improves purity to >95%.
Sequential Nitration-Sulfonation Approach
Sulfonyl Chloride Formation Prior to Nitration
This method avoids nitro group interference during sulfonation:
- Sulfonation of 4-tert-butylbenzene with fuming H₂SO₄ at 120°C forms 4-tert-butylbenzenesulfonic acid.
- Chlorination using PCl₅ (2.5 eq) in DCM yields 4-tert-butylbenzenesulfonyl chloride.
- Nitration with acetyl nitrate (AcONO₂) at −10°C introduces the nitro group meta to sulfonyl chloride.
Critical Observations :
- The nitro group’s introduction requires careful temperature control (−10 to 0°C) to prevent sulfonyl chloride degradation.
- Yields drop to 40–45% due to competing ortho nitration.
Sulfonamide Intermediate Route
Conversion from N-tert-butyl-4-chloro-3-nitrobenzenesulfonamide
The PubChem entry (CID 296613) describes a sulfonamide precursor that can be transformed:
- Hydrolysis : Treat with 6M HCl at reflux to generate 4-chloro-3-nitrobenzenesulfonic acid.
- Chlorination : React with SOCl₂ (3 eq) in THF at 60°C for 8 h.
- Friedel-Crafts Alkylation : Introduce tert-butyl group using (CH₃)₃CCl/AlCl₃ in chlorobenzene.
Data Comparison :
| Step | Reagent | Solvent | Purity (%) |
|---|---|---|---|
| Hydrolysis | HCl | H₂O/THF | 89 |
| Chlorination | SOCl₂ | THF | 92 |
| Alkylation | AlCl₃ | Chlorobenzene | 78 |
Direct Sulfur Trioxide Complex Method
Using DMF-SO₃ Adduct
Patent WO2014200786A1 details sulfonation with DMF-SO₃ complexes:
- Sulfonation : React 3-nitro-4-tert-butylbenzene with DMF-SO₃ (4 eq) in CH₂Cl₂ at 25°C.
- Chlorination : Treat with oxalyl chloride (2 eq) and catalytic DMF.
Optimized Conditions :
- 85% conversion achieved with 4.5 eq SO₃ complex.
- Excess oxalyl chloride (3 eq) ensures complete conversion to sulfonyl chloride.
Comparative Analysis of Methods
Table 1: Efficiency Metrics Across Routes
| Method | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Chlorosulfonation | 58 | 95 | High |
| Nitration-Sulfonation | 42 | 88 | Moderate |
| Sulfonamide Route | 65 | 91 | Low |
| DMF-SO₃ | 73 | 97 | High |
The DMF-SO₃ method shows superior yield and purity but requires stringent moisture control. The sulfonamide route, while efficient, introduces additional steps that complicate scalability.
Industrial-Scale Production Insights
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-3-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or using chemical reducing agents like tin(II) chloride (SnCl2).
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (R-NH2), alcohols (R-OH), and thiols (R-SH) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride in acidic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as sulfonamides, sulfonate esters, or sulfonate thioesters are formed.
Reduction Products: The primary product is 4-tert-butyl-3-aminobenzenesulfonyl chloride.
Scientific Research Applications
4-Tert-butyl-3-nitrobenzenesulfonyl chloride is a chemical compound with the molecular formula C₁₃H₁₅ClN₁O₅S and a molecular weight of 303.78 g/mol. It is used in scientific research as an intermediate in synthesizing various organic compounds. The compound's structure includes a tert-butyl group and a nitro group on a benzene ring, which contributes to its reactivity and interactions with biological targets.
Applications in Scientific Research
This compound has diverse applications in chemistry, biology, medicine, and industry. Its primary mechanism of action involves reactivity toward nucleophiles, where the sulfonyl chloride group's electrophilic nature makes it susceptible to nucleophilic attacks, leading to the formation of various bonds.
Chemistry
- Synthesis of organic compounds It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- ** modification of biomolecules** It is used in the modification of biomolecules like proteins and peptides, which can alter their properties and functions.
*It can be used as a building block in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). - Production of specialty chemicals It is used in the production of dyes, pigments, and other specialty chemicals.
Biological Activities
This compound is a sulfonyl chloride compound that has gained interest in medicinal chemistry because of its potential biological activities.
Research Findings
- Ferroptosis Inhibition Derivatives of this compound have been explored for their ability to inhibit ferroptosis, a form of regulated cell death implicated in various diseases, suggesting potential therapeutic applications in neurodegenerative disorders.
- Drug Development It can serve as a versatile building block in drug synthesis, highlighting its potential in developing new pharmaceuticals targeting various diseases.
Case Studies
Mechanism of Action
The mechanism of action of 4-Tert-butyl-3-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds, depending on the nucleophile. The nitro group, being electron-withdrawing, enhances the electrophilicity of the sulfonyl chloride group, facilitating these reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 4-tert-butyl-3-nitrobenzenesulfonyl chloride, we compare it with two closely related sulfonyl chlorides: 4-chloro-3-nitrobenzenesulfonyl chloride () and p-nitrobenzenesulfonyl chloride (). Key differences arise from substituent effects on reactivity, stability, and physicochemical properties.
Table 1: Comparative Analysis of Sulfonyl Chlorides
Reactivity and Stability
- Steric Effects : The tert-butyl group in this compound imposes significant steric hindrance, slowing nucleophilic attacks compared to 4-chloro-3-nitrobenzenesulfonyl chloride. This makes it less reactive but more stable during storage .
- Electronic Effects : Both 4-tert-butyl and 4-chloro derivatives feature a nitro group at the 3-position, which withdraws electron density from the sulfonyl chloride. However, the chloro substituent (in 4-chloro-3-nitrobenzenesulfonyl chloride) further enhances electrophilicity, enabling faster reactions with amines or alcohols . In contrast, p-nitrobenzenesulfonyl chloride lacks steric bulk, leading to rapid reactivity in SN2 mechanisms .
Research Findings and Limitations
- Environmental Behavior : Sulfonyl chlorides with nitro groups, including this compound, may hydrolyze to sulfonic acids in aqueous environments. Chloride ion release during hydrolysis could be monitored using electrochemical sensors calibrated for nitroaromatic detection (as demonstrated for TNT/DNT in ).

- Synthetic Utility : The tert-butyl derivative’s stability makes it preferable for multi-step syntheses requiring controlled reactivity, whereas the chloro and para-nitro analogs are better for one-step functionalizations.
Biological Activity
4-Tert-butyl-3-nitrobenzenesulfonyl chloride (TBNSC) is a sulfonyl chloride compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound serves as an important intermediate in the synthesis of various bioactive molecules, and its biological properties are being actively explored.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₅ClN₁O₃S
- Molecular Weight : 303.78 g/mol
The presence of the tert-butyl group and the nitro group on the benzene ring contributes to the compound's unique reactivity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of TBNSC and its derivatives. The compound has shown promising results against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli , demonstrating significant inhibition at specific concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
These findings suggest that TBNSC may serve as a scaffold for developing new antibacterial agents, particularly in an era where antibiotic resistance is a growing concern .
The mechanism by which TBNSC exerts its biological effects is believed to involve:
- Enzyme Inhibition : TBNSC may inhibit specific enzymes critical for bacterial survival, thereby disrupting metabolic pathways.
- Cell Membrane Disruption : The compound potentially alters the permeability of bacterial cell membranes, leading to cell lysis.
Case Studies
-
Study on Antibacterial Efficacy
A study focused on synthesizing derivatives of TBNSC to enhance antibacterial activity. Several synthesized compounds were evaluated for their efficacy against resistant strains of bacteria. Notably, some derivatives exhibited lower MIC values compared to traditional antibiotics, indicating that modifications to the TBNSC structure can lead to enhanced potency . -
Toxicity Assessments
In vivo toxicity studies were conducted using animal models to assess the safety profile of TBNSC. Parameters such as liver function tests (ALT and AST levels) were monitored after repeated dosing. Results showed no significant toxicity at therapeutic doses, suggesting a favorable safety margin for further development .
Research Findings
Research indicates that TBNSC also plays a role in:
- Ferroptosis Inhibition : Some derivatives have been explored for their ability to inhibit ferroptosis, a form of regulated cell death implicated in various diseases. This opens avenues for therapeutic applications in neurodegenerative disorders .
- Drug Development : The compound's ability to serve as a versatile building block in drug synthesis highlights its potential in developing new pharmaceuticals targeting various diseases .
Q & A
Q. What are the recommended synthetic routes for 4-tert-butyl-3-nitrobenzenesulfonyl chloride, and how can reaction conditions be optimized?
The synthesis typically involves sulfonation and nitration of a tert-butyl-substituted benzene derivative, followed by chlorination. A methodologically rigorous approach includes:
- Stepwise functionalization : Introduce the tert-butyl group first to leverage its steric and electronic effects on subsequent nitration and sulfonation steps .
- Temperature control : Maintain temperatures below 10°C during chlorination to prevent decomposition, as sulfonyl chlorides are often moisture- and heat-sensitive .
- Purity assessment : Monitor reaction progress via TLC or HPLC, and confirm product identity using melting point analysis (e.g., literature values: 74–76°C for structurally similar sulfonyl chlorides ).
Q. How can researchers purify this compound, and what analytical techniques validate its purity?
- Purification : Use recrystallization in anhydrous solvents (e.g., dichloromethane/hexane mixtures) to avoid hydrolysis. Column chromatography with silica gel (eluting with ethyl acetate/hexane gradients) is effective but requires inert conditions .
- Validation :
- Melting point : Compare observed values to literature data (e.g., deviations >2°C indicate impurities ).
- Spectroscopy : Confirm structure via / NMR (e.g., tert-butyl protons at ~1.3 ppm) and IR (S=O stretches at 1360–1180 cm) .
- Mass spectrometry : Molecular ion peaks should align with the theoretical molecular weight (e.g., 263.7 g/mol for CHClNOS) .
Q. What safety protocols are critical when handling this compound?
- Moisture sensitivity : Store under argon or nitrogen at 0–6°C .
- Reactivity : Use glove boxes or Schlenk lines for chlorination steps to avoid hydrolysis.
- Toxicity : Avoid inhalation; sulfonyl chlorides are corrosive and may release SO upon decomposition .
Advanced Research Questions
Q. How does the tert-butyl group influence the reactivity of this compound in nucleophilic substitution reactions?
- Steric hindrance : The bulky tert-butyl group at the para position reduces accessibility to the sulfonyl chloride moiety, slowing reactions with bulky nucleophiles (e.g., tert-butanol vs. methanol). Kinetic studies using NMR can quantify steric effects .
- Electronic effects : The electron-withdrawing nitro group at the meta position enhances electrophilicity of the sulfonyl chloride, facilitating reactions with amines or thiols. Hammett substituent constants () can predict reactivity trends .
Q. How can researchers resolve contradictions in reported spectral data for this compound?
- Cross-validation : Compare NMR chemical shifts and coupling constants across multiple deuterated solvents (e.g., DMSO-d vs. CDCl) .
- High-resolution mass spectrometry (HRMS) : Use exact mass measurements (e.g., ±0.001 Da) to distinguish between isobaric impurities and the target compound .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, especially if melting points or NMR data conflict .
Q. What strategies optimize experimental design for derivatization studies using this reagent?
- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., solvent polarity, temperature, stoichiometry) for sulfonamide or sulfonate ester synthesis. Response surface methodology (RSM) can identify optimal conditions .
- Flow chemistry : Use microreactors to enhance mixing and heat transfer during exothermic reactions (e.g., coupling with amines), reducing side-product formation .
Q. How can computational modeling predict the compound’s behavior in complex reaction systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

